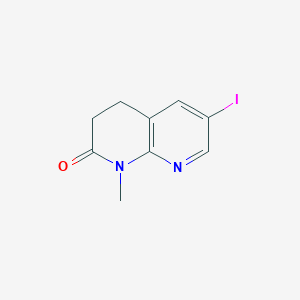
6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the iodination of a precursor naphthyridine compound. The reaction conditions often include the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced naphthyridine derivatives.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized naphthyridines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions would require detailed study through experimental and computational methods.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- 6-Fluoro-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Comparison
Compared to its halogenated analogs, 6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one may exhibit unique reactivity due to the larger atomic size and different electronic properties of iodine. This can influence its chemical behavior and biological activity, making it a compound of interest for further research.
Properties
Molecular Formula |
C9H9IN2O |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
6-iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H9IN2O/c1-12-8(13)3-2-6-4-7(10)5-11-9(6)12/h4-5H,2-3H2,1H3 |
InChI Key |
PGVCGOLLLWRXLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1N=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















